2-Amino-N-(phenylsulfonyl)acetamide
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Overview
Description
2-Amino-N-(phenylsulfonyl)acetamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(phenylsulfonyl)acetamide typically involves the reaction of chloroacetamide derivatives with arylamines. For example, chloroacetamide can be refluxed with aniline or substituted anilines in the presence of a base to yield the desired product . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(phenylsulfonyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amine or sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-N-(phenylsulfonyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The compound’s ability to bind to these targets and disrupt their function underlies its biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-N-(phenylsulfonyl)acetamide include other sulfonamide derivatives, such as:
- N-(4-Aminophenyl)sulfonylacetamide
- N-(2-Nitrophenyl)sulfonylacetamide
- N-(4-Methoxyphenyl)sulfonylacetamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which confers unique biological activities and chemical reactivity. The presence of the amino group and the phenylsulfonyl moiety allows for diverse interactions with molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-amino-N-(benzenesulfonyl)acetamide |
InChI |
InChI=1S/C8H10N2O3S/c9-6-8(11)10-14(12,13)7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) |
InChI Key |
HEJCAPFLSBIEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)CN |
Origin of Product |
United States |
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